molecular formula C10H9NO B1322876 (Isoquinolin-8-yl)methanol CAS No. 1159511-15-5

(Isoquinolin-8-yl)methanol

Cat. No. B1322876
CAS RN: 1159511-15-5
M. Wt: 159.18 g/mol
InChI Key: UDNDYRZGZAWJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Isoquinolin-8-yl)methanol” is a chemical compound with the CAS Number: 1159511-15-5 . It has a molecular weight of 159.19 and its IUPAC name is 8-isoquinolinylmethanol . This compound contains an isoquinoline ring in its structure, which has been found to possess various biological activities such as anti-inflammatory, antiviral, antimicrobial, antitumor, and antifungal properties.


Synthesis Analysis

The synthesis of isoquinolones, including “(Isoquinolin-8-yl)methanol”, has been greatly developed recently . Annulation protocols with unsaturated hydrocarbons are important and efficient methods for syntheses of cyclic compounds with high atom-utilization and step-economy . Isoquinolone ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed by the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .


Molecular Structure Analysis

The molecular structure of “(Isoquinolin-8-yl)methanol” is represented by the linear formula C10H9NO . The InChI code for this compound is 1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2 .


Physical And Chemical Properties Analysis

“(Isoquinolin-8-yl)methanol” has a molecular weight of 159.18 g/mol .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . “(Isoquinolin-8-yl)methanol” could potentially be used as a starting material or intermediate in these syntheses.

Pharmaceutical Applications

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . “(Isoquinolin-8-yl)methanol”, as a derivative of isoquinoline, may have similar pharmaceutical applications.

Fluorescent Properties

Isoquinoline derivatives have attracted great interest for their wide biological and fluorescent properties . The unique light-emitting properties of these compounds make them useful in various applications, including the development of organic light-emitting diodes .

Materials Science

Isoquinolines are essential in materials sciences because they exhibit useful physical properties . Fluorinated isoquinolines, in particular, have attracted a great deal of attention over the past several decades .

Agricultural Applications

Isoquinolines are also found in agricultural sciences. Some isoquinoline derivatives are used as pesticides and insecticides . “(Isoquinolin-8-yl)methanol” could potentially be used in the development of new agricultural products.

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts are promising candidates for the dyes industry . Their unique structures and properties make them suitable for the development of new dyes and pigments.

Future Directions

The future directions in the research and development of isoquinolones, including “(Isoquinolin-8-yl)methanol”, involve the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .

properties

IUPAC Name

isoquinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDYRZGZAWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isoquinolin-8-yl)methanol

CAS RN

1159511-15-5
Record name 8-(Hydroxymethyl)isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Isoquinolin-8-yl)methanol
Reactant of Route 2
(Isoquinolin-8-yl)methanol
Reactant of Route 3
(Isoquinolin-8-yl)methanol
Reactant of Route 4
Reactant of Route 4
(Isoquinolin-8-yl)methanol
Reactant of Route 5
Reactant of Route 5
(Isoquinolin-8-yl)methanol
Reactant of Route 6
(Isoquinolin-8-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.